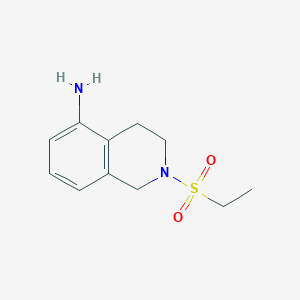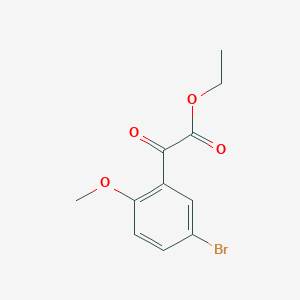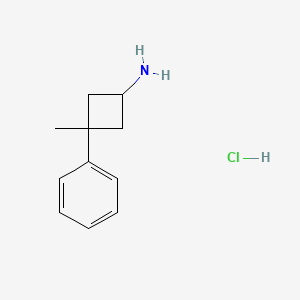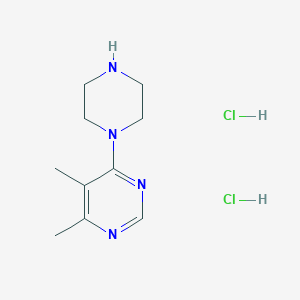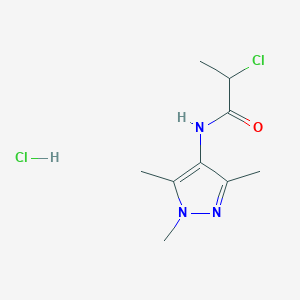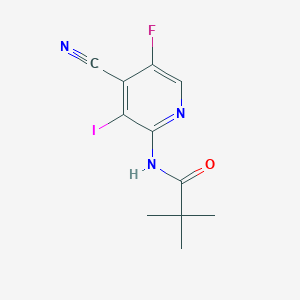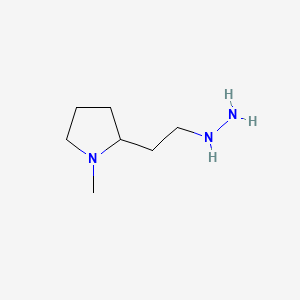 (2-Methylphenyl)methylamin Dihydrochlorid CAS No. 1252334-11-4"
>
(2-Methylphenyl)methylamin Dihydrochlorid CAS No. 1252334-11-4"
>
(2-Methylphenyl)methylamin Dihydrochlorid
Übersicht
Beschreibung
[(2-Methylphenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride is a useful research compound. Its molecular formula is C14H18Cl2N2 and its molecular weight is 285.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2-Methylphenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2-Methylphenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von N-(Pyridin-2-yl)amiden
N-(Pyridin-2-yl)amide sind Verbindungen mit signifikanter biologischer und therapeutischer Bedeutung. Die in Rede stehende Verbindung kann verwendet werden, um N-(Pyridin-2-yl)amide über C–C-Bindungsspaltung zu synthetisieren, die durch I2 und TBHP in Toluol unter milden und metallfreien Bedingungen gefördert wird . Diese Methode bietet einen bequemen Weg zu diesen biologisch aktiven Molekülen.
Entwicklung von 3-Bromoimidazo[1,2-a]pyridinen
3-Bromoimidazo[1,2-a]pyridine werden aus α-Bromoketonen und 2-Aminopyridin synthetisiert, wobei die in Rede stehende Verbindung als Vorläufer dient. Diese Strukturen sind aufgrund ihrer vielfältigen medizinischen Anwendungen von Interesse, und der Syntheseprozess erfordert keine Metallkatalysatoren, wodurch er umweltfreundlich ist .
Wirkmechanismus
Target of Action
, which are often involved in various biological processes.
Mode of Action
Sterically hindered amines, such as this compound, can interact with their targets in a unique manner due to their structural characteristics .
Pharmacokinetics
. These properties are crucial in determining the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Methylphenyl)methylamine dihydrochloride. .
Biochemische Analyse
Biochemical Properties
(2-Methylphenyl)methylamine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, it has been observed to interact with pyridinyl ligands, forming complexes that can catalyze specific biochemical reactions . These interactions are essential for understanding the compound’s role in various biochemical pathways.
Cellular Effects
The effects of (2-Methylphenyl)methylamine dihydrochloride on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular processes . These effects are crucial for understanding how the compound can be used in cellular and molecular biology research.
Molecular Mechanism
At the molecular level, (2-Methylphenyl)methylamine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form complexes with pyridinyl ligands is a key aspect of its molecular mechanism, influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Methylphenyl)methylamine dihydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for its application in long-term experiments.
Dosage Effects in Animal Models
The effects of (2-Methylphenyl)methylamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Identifying the optimal dosage is crucial for its safe and effective use in animal studies.
Metabolic Pathways
(2-Methylphenyl)methylamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of (2-Methylphenyl)methylamine dihydrochloride within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation . These interactions are important for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
(2-Methylphenyl)methylamine dihydrochloride is localized in specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications direct the compound to specific organelles, where it can exert its effects . Understanding its subcellular localization is crucial for elucidating its role in cellular processes.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-12-6-2-3-7-13(12)10-15-11-14-8-4-5-9-16-14;;/h2-9,15H,10-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMULYNOOIZQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


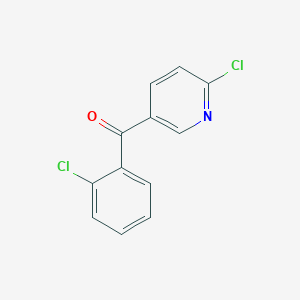



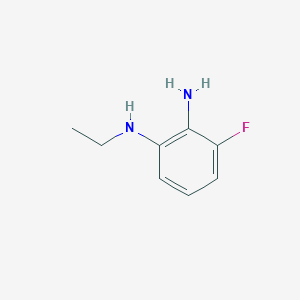
![1-[(3-Methylphenyl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B1421785.png)
